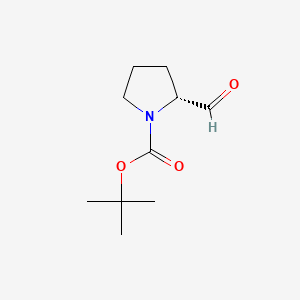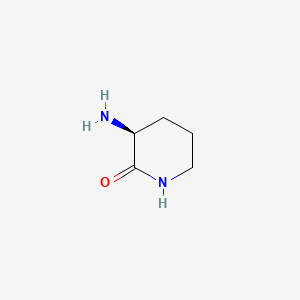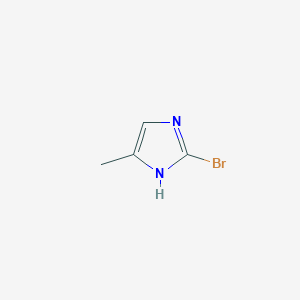
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol . This compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with a propanoic acid moiety. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Applications De Recherche Scientifique
3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and selectivity. The propanoic acid moiety may also play a role in the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid include:
3-Bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar bromine and methyl substitutions.
3-(4-Isopropylphenyl)-5-methyl-1H-pyrazole: Another pyrazole derivative with different substituents on the ring.
4-Bromo-1H-pyrazole: A related compound used as a starting material in the synthesis of various pharmaceutical and biologically active compounds.
The uniqueness of this compound lies in its combination of the pyrazole ring with a propanoic acid moiety, which can impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(4-bromo-5-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAQBTLQNAPMSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)



![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)









